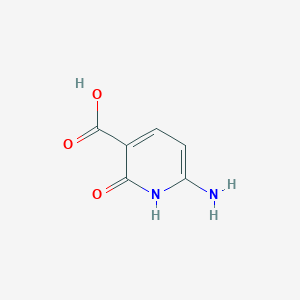

6-Amino-2-hydroxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,10,11)(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSWKLWZYBHXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704526 | |

| Record name | 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33053-69-9 | |

| Record name | 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Classification of Substituted Nicotinic Acids

Overview of Pyridine (B92270) Carboxylic Acid Derivatives in Academic Research

Pyridine carboxylic acid derivatives represent a versatile and significant class of compounds in academic and industrial research. Their unique structure, featuring an electron-deficient aromatic pyridine ring and a polar carboxylic acid group, allows for a wide range of chemical modifications and interactions with biological targets. nih.gov This structural flexibility makes them valuable scaffolds in medicinal chemistry and materials science. nih.gov

In recent years, research interest in pyridine carboxylic acid derivatives has surged, with numerous patents highlighting their potential as enzyme inhibitors against a variety of targets, including cyclooxygenase-2 (COX-2), urease, and various kinases. nih.gov The pyridine ring can engage in π-π stacking and hydrogen bonding, while the carboxylic acid group can coordinate with metal ions, contributing to their inhibitory activity. nih.gov Beyond enzyme inhibition, these derivatives have been investigated for their applications in treating a spectrum of diseases, from pneumonia and kidney disease to Alzheimer's disease. chemistryjournal.net Furthermore, their utility extends to agrochemicals, where they have been developed as pesticides and herbicides. chemistryjournal.netoup.com The ability to form co-crystals and molecular salts by interacting with other molecules has also been a significant area of study, as this can influence the solubility and bioavailability of drug compounds. rsc.orgmdpi.com

Nomenclature and Structural Relationship of 6-Amino-2-hydroxynicotinic Acid to Analogs

This compound is a polysubstituted derivative of nicotinic acid, which is pyridine-3-carboxylic acid. nih.gov Its structure is characterized by a pyridine ring with a carboxylic acid group at the 3-position, an amino group at the 6-position, and a hydroxyl group at the 2-position. uni.lu This specific arrangement of functional groups distinguishes it from other nicotinic acid derivatives and imparts unique chemical properties.

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine carboxylic acid. nih.gov Its hydroxylated derivatives, such as 6-hydroxynicotinic acid and 2-hydroxynicotinic acid, are of significant interest in biochemical and medicinal research.

6-Hydroxynicotinic acid is a metabolite in the bacterial degradation of nicotinic acid. nih.govresearchgate.net It is formed from nicotinic acid and is further converted to 2,5-dihydroxypyridine (B106003) by the enzyme 6-hydroxynicotinate 3-monooxygenase. nih.govresearchgate.netnih.gov This compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. ontosight.ai

2-Hydroxynicotinic acid is another hydroxylated analog that has been investigated for its potential antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai It is used in chemical synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. chemicalbook.comchemicalbook.com

The position of the hydroxyl group on the pyridine ring significantly influences the compound's chemical behavior and biological activity.

The introduction of an amino group to the nicotinic acid scaffold gives rise to aminonicotinic acid derivatives.

6-Aminonicotinic acid is a pyridine derivative with an amino group at the 6-position and a carboxylic acid at the 3-position. ontosight.aichemimpex.com It serves as a valuable building block in the synthesis of various bioactive molecules and has been utilized in the development of anti-inflammatory and anti-cancer therapies. chemimpex.com It also finds applications in agrochemical formulations. chemimpex.com

2-Aminonicotinic acid and its derivatives have been synthesized and evaluated for activities such as tuberculostatic effects. nih.gov

5-Aminonicotinic acid is another isomer that acts as an intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai

The presence of the amino group can enhance water solubility and provides a site for further chemical modifications.

The combination of both amino and hydroxyl groups on the nicotinic acid ring, as seen in this compound, creates a "hybrid" structure with a unique set of properties. The simultaneous presence of electron-donating (amino and hydroxyl) and electron-withdrawing (carboxylic acid) groups on the pyridine ring can significantly influence its electronic distribution, reactivity, and potential biological interactions.

While research has been conducted on various mono- and di-substituted nicotinic acid derivatives, there appears to be a research gap concerning the comprehensive investigation of polysubstituted analogs like this compound. Much of the available information focuses on its role as a chemical intermediate or its basic properties. There is a need for more in-depth studies to elucidate its synthesis, detailed chemical and physical properties, and to explore its potential applications in medicinal chemistry and other fields, building upon the knowledge gained from its simpler analogs.

Synthetic Methodologies and Chemical Transformations of Substituted Nicotinic Acids

Chemo-Enzymatic and Biocatalytic Synthesis Routes

The production of substituted nicotinic acids, such as 6-hydroxynicotinic acid, through chemo-enzymatic and biocatalytic methods offers a green and efficient alternative to traditional chemical synthesis. These biological approaches often provide high selectivity and yield under mild reaction conditions.

Microbial Hydroxylation of Nicotinic Acid to 6-Hydroxynicotinic Acid

Microbial hydroxylation is a key biotransformation process for producing 6-hydroxynicotinic acid from nicotinic acid. Several bacterial species have been identified that can efficiently catalyze this reaction.

Nicotinate (B505614) dehydrogenase (NDHase), also known as nicotinic acid hydroxylase, is the primary enzyme responsible for the conversion of nicotinic acid to 6-hydroxynicotinic acid. nih.govnih.gov This oxidoreductase is found in various microorganisms and facilitates the hydroxylation at the C6 position of the pyridine (B92270) ring. nih.gov The reaction is a dehydrogenation process, and 6-hydroxynicotinic acid is the initial product of this enzymatic hydroxylation. nih.govtandfonline.com

NDHase often requires the involvement of an electron respiratory chain system located on the cell membrane to function. nih.gov This system typically includes components such as iron-sulfur proteins (Fe-S), flavin dehydrogenase (FAD), molybdenum-binding proteins, and cytochromes, which act as hydrogen carriers. nih.gov In some aerobic bacteria, a flavin-dependent monooxygenase, 6-hydroxynicotinic acid 3-monooxygenase (NicC), is involved in the further degradation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (B106003) (2,5-DHP). acs.orgnih.govresearchgate.netwooster.edu

Several bacterial strains have been identified as sources of NDHase, with many belonging to the phylum Proteobacteria. nih.gov Notable examples include species of Pseudomonas, Bacillus, and Achromobacter. google.comgoogle.com For instance, Pseudomonas fluorescens, Serratia marcescens, and Bacillus paramycoides have all been shown to possess NDHase activity. tandfonline.comtandfonline.com

| Enzyme | Function | Cofactors/Components | Source Organisms |

|---|---|---|---|

| Nicotinate Dehydrogenase (NDHase) | Hydroxylation of nicotinic acid to 6-hydroxynicotinic acid | Electron respiratory chain (Fe-S, FAD, Molybdenum, Cytochromes) | Pseudomonas fluorescens, Serratia marcescens, Bacillus paramycoides |

| 6-Hydroxynicotinic Acid 3-Monooxygenase (NicC) | Decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine | FAD, NADH | Pseudomonas putida, Bordetella bronchiseptica, Bacillus niacini |

A significant advantage of microbial hydroxylation is its high regioselectivity, with the enzymatic process specifically targeting the C6 position of the nicotinic acid molecule. tandfonline.com This specificity is crucial for producing pure 6-hydroxynicotinic acid, a valuable intermediate in the synthesis of pharmaceuticals and modern insecticides like imidacloprid. nih.govtandfonline.comtandfonline.com

Process optimization is critical for achieving high yields and making the biotechnological production of 6-hydroxynicotinic acid industrially viable. Key parameters that are often optimized include:

Strain Selection and Improvement: Identifying and selecting microbial strains with high NDHase activity is the first step. For example, Pseudomonas fluorescens TN5 and Pseudomonas poae HD530 have been identified as potent producers of 6-hydroxynicotinic acid. tandfonline.comresearchgate.net

Culture Conditions: The composition of the culture medium plays a vital role. The addition of inducers like nicotinic acid and metal ions such as molybdenum and iron can significantly enhance the formation of the hydroxylation enzyme. tandfonline.com The supply of oxygen is also a critical factor for enhancing the hydroxylation activity. tandfonline.com

Reaction Conditions: Optimizing the reaction parameters such as pH, temperature, and substrate concentration is crucial. For instance, a process using Achromobacter xylosoxydans DSM 2783 operates at a temperature of 30°C and a pH of 6.5. prepchem.com In another example, with Pseudomonas fluorescens TN5, the optimal temperature was found to be 35°C, and a high concentration of nicotinic acid (1.4 M) was successfully converted. tandfonline.com

Cell State: Using resting cells can be an effective strategy. In a study with Pseudomonas fluorescens TN5, resting cells were used to catalyze the hydroxylation, achieving a high yield of 191 g of 6-hydroxynicotinic acid per liter. tandfonline.com

Product Recovery: The addition of magnesium or barium ions to the reaction mixture can facilitate the precipitation of the corresponding salt of 6-hydroxynicotinic acid, which can then be easily separated and purified. google.com

Through careful optimization, a conversion rate of 98.7% of nicotinic acid to 6-hydroxynicotinic acid has been achieved. tandfonline.com Another optimized process yielded 155.45 g/L of 6-hydroxynicotinic acid within 72 hours, demonstrating the potential for industrial-scale production. researchgate.net

| Organism | Key Optimization Parameters | Achieved Yield/Conversion |

|---|---|---|

| Pseudomonas fluorescens TN5 | Addition of molybdenum, iron, and nicotinic acid as an inducer; adequate oxygen supply; use of resting cells. | 191 g/L of 6-hydroxynicotinic acid; 98.7% conversion. tandfonline.com |

| Pseudomonas poae HD530 | Process optimization following high-throughput screening. | 155.45 g/L of 6-hydroxynicotinic acid. researchgate.net |

| Achromobacter xylosoxydans DSM 2783 | Reaction at 30°C and pH 6.5; intensive aeration. | 93.7% yield of 98.6% pure 6-hydroxynicotinic acid. prepchem.com |

| Bacillus paramycoides | Optimal reaction temperature of 40°C and pH of 7.0. | >99% conversion of 15 g/L substrate within 3 hours. tandfonline.com |

Identifying novel and more efficient microbial strains for the biotransformation of nicotinic acid is crucial for advancing biotechnological production. High-throughput screening (HTS) methods have been developed to accelerate this discovery process. nih.govnih.govresearchgate.net

One innovative HTS technique is based on the luminescent properties of 6-hydroxynicotinic acid. A method utilizing a fluorescence spectrometer to calculate the luminescence intensity of microbial colonies has been developed. researchgate.net This approach established a reliable linear relationship (88.2%) between luminescence intensity and the enzyme activity of nicotinate dehydrogenase. researchgate.net This allows for the rapid evaluation of approximately 500 enzyme-producing strains per day, significantly speeding up the screening process. researchgate.net

Another HTS approach involves developing fluorometric assays. For instance, a fluorometric method has been developed for assaying nicotinamide (B372718) phosphoribosyltransferase (Nampt) activity by measuring the fluorescence of a derivative of its product, nicotinamide mononucleotide (NMN). nih.govresearchgate.net While targeting a different enzyme in the broader NAD+ metabolism, the principles of developing such fluorescence-based HTS assays can be adapted for screening nicotinamidase activity, which is relevant to the conversion of nicotinamide to nicotinic acid.

Furthermore, whole-cell HTS assays have been designed. One such method for identifying new nicotinamidases involves a colorimetric reaction where the ammonia (B1221849) produced from nicotinamide hydrolysis reacts with a reagent to produce a visible color change. bangor.ac.uk This allows for the rapid screening of large libraries of microorganisms, including those from metagenomic sources, for the desired enzymatic activity. nih.govbangor.ac.uk

These HTS methods are instrumental in overcoming the limitations of traditional, slower screening techniques and are essential for discovering robust and efficient biocatalysts for industrial applications. nih.govresearchgate.net

Conversion Pathways from Related Precursors

Besides the direct hydroxylation of nicotinic acid, biocatalytic routes starting from related precursors like nicotinamide are also of significant interest.

The conversion of nicotinamide to nicotinic acid is a key step in the NAD+ salvage pathway in many organisms and can be harnessed for the production of nicotinic acid as a precursor for 6-hydroxynicotinic acid. nih.govnih.gov This hydrolysis of the amide bond in nicotinamide is catalyzed by the enzyme nicotinamidase (also known as pyrazinamidase). nih.govbangor.ac.uk

The resulting nicotinic acid can then be subjected to microbial hydroxylation to produce 6-hydroxynicotinic acid, as described in the previous sections. This two-step biocatalytic cascade offers an alternative route for the synthesis of 6-hydroxynicotinic acid.

The search for efficient nicotinamidases is an active area of research. HTS methods, as mentioned earlier, are employed to screen for novel nicotinamidases from various sources, including metagenomic libraries. nih.gov The discovery of robust nicotinamidases is not only important for the production of nicotinic acid but also for their application as analytical biocatalysts. nih.govbangor.ac.uk

In some microorganisms, the enzymatic machinery for both the hydrolysis of nicotinamide and the subsequent hydroxylation of nicotinic acid may coexist, potentially allowing for a one-pot conversion from nicotinamide to 6-hydroxynicotinic acid. However, it is noteworthy that in some strains like Pseudomonas fluorescens TN5, nicotinamide was not readily hydrolyzed to nicotinic acid, indicating that the presence and efficiency of nicotinamidase can vary significantly between different microbial species. tandfonline.com

Enzymatic Synthesis from Other Pyridine Derivatives

The use of biocatalysts in organic synthesis has gained considerable attention due to the high selectivity and mild reaction conditions offered by enzymes. frontiersin.orgnih.gov Enzymatic routes to nicotinic acid and its derivatives often involve the transformation of readily available pyridine precursors.

Microbial hydrolytic enzymes, such as nitrilases and amidases, are key in the conversion of cyanopyridines and nicotinamides into nicotinic acids. nih.govresearchgate.net For instance, nitrilase-producing microorganisms can catalyze the hydrolysis of a nitrile group directly to a carboxylic acid. A notable example is the 100% yield conversion of 3-cyanopyridine (B1664610) to nicotinic acid using Rhodococcus rhodochrous J1. frontiersin.org Similarly, amidases can hydrolyze nicotinamide to nicotinic acid. These enzymatic processes represent a more environmentally friendly alternative to traditional chemical methods, which often require harsh conditions and generate toxic byproducts. frontiersin.org

The enzymatic introduction of hydroxyl and amino groups onto the pyridine ring is a more complex transformation. Flavin-dependent monooxygenases are a class of enzymes capable of hydroxylating pyridine derivatives. For example, 6-hydroxynicotinic acid 3-monooxygenase (NicC), found in bacteria like Pseudomonas putida, catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to yield 2,5-dihydroxypyridine. researchgate.net Another flavoprotein, 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB), is involved in nicotine (B1678760) degradation and acts on a substituted hydroxypyridine, catalyzing a pyridine-ring β-hydroxylation that results in carbon-carbon bond cleavage. nih.gov The enzymatic hydroxylation of non-activated sp3-carbons is a particularly challenging but valuable transformation that nature accomplishes through various enzymes. acs.org

For amination, aminotransferases are employed to introduce amino groups. While direct enzymatic amination of a pyridine ring is less common, these enzymes are used in the synthesis of amino acids and other amino-containing compounds. For example, in related biocatalytic systems, aminotransferases have been used in combination with carboxylic acid reductases to convert adipic acid into 6-aminocaproic acid, demonstrating the potential for enzymatic amination of carboxylic acid precursors. engconfintl.org

Table 1: Examples of Enzymatic Transformations of Pyridine Derivatives

| Enzyme Class | Substrate | Product | Microorganism/Enzyme Source |

| Nitrilase | 3-Cyanopyridine | Nicotinic acid | Rhodococcus rhodochrous J1 |

| Monooxygenase | 6-Hydroxynicotinic acid | 2,5-Dihydroxypyridine | Pseudomonas putida (NicC) |

| Monooxygenase | 6-Hydroxy-3-succinoyl-pyridine | 2,5-Dihydroxypyridine and Succinate | Pseudomonas putida S16 (HspB) |

| Aminotransferase | Adipic acid semi-aldehyde | 6-Aminocaproic acid | Bacterial aminotransferases |

Conventional Organic Synthesis Strategies

Conventional organic synthesis remains a cornerstone for producing a wide array of substituted nicotinic acids, offering versatility through multi-step sequences and derivatization reactions.

Multi-Step Synthetic Approaches to Hydroxylated and Aminated Nicotinic Acids

The construction of di-substituted nicotinic acids like 6-amino-2-hydroxynicotinic acid often requires a sequence of reactions to introduce the desired functional groups with correct regioselectivity. These multi-step processes allow for the gradual build-up of molecular complexity. nih.gov

One approach involves starting with a pre-functionalized pyridine ring and performing subsequent modifications. For example, the synthesis of 6-aminonicotinic acid can be achieved via the hydrolysis of its corresponding ester, ethyl 6-aminonicotinate. chemicalbook.com A more elaborate example is the one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which are structurally related to the target compound. This process utilizes natural product catalysts, betaine (B1666868) and guanidine (B92328) carbonate, to facilitate the reaction, highlighting a move towards greener chemistry within multi-step synthesis. nih.gov

Another strategy is to build the functionalized ring from acyclic precursors, as detailed in ring-closing approaches (see 2.2.2.3). A documented synthesis of 6-hydroxynicotinic acid starts from methyl coumalate, which is treated with ammonium (B1175870) hydroxide (B78521) followed by sodium hydroxide. orgsyn.org This product could then potentially undergo further functionalization, such as amination, to arrive at the final target molecule.

Derivatization Reactions of Pyridine-3-Carboxylic Acid Scaffolds

Starting with a basic nicotinic acid or 2-hydroxynicotinic acid scaffold, various derivatization reactions can be employed to introduce additional amino and hydroxyl groups.

Halogenation of the pyridine ring provides a key intermediate for further transformations. The halogen acts as a leaving group, which can be displaced by a nucleophile to introduce a new functional group. ma.edulibretexts.org The bromination of hydroxypyridines (which exist in tautomeric equilibrium with pyridones) has been studied kinetically. The reaction of 2-pyridone with bromine proceeds via the pyridone tautomer or its conjugate anion depending on the pH. researchgate.netacs.org

For more selective and industrially viable processes, specific brominating agents are used. A patented method describes the bromination of pyridine derivatives using agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum, which provides a more selective and economical process than using elemental bromine. google.com Electrochemical methods have also been developed for the meta-bromination of pyridines using directing groups. nih.gov Once the halogen is in place, typically at the 5-position of a 2-hydroxynicotinic acid derivative, a subsequent nucleophilic aromatic substitution (SNAr) reaction can be performed to introduce an amino group, although this requires activation by electron-withdrawing groups.

Table 2: Reagents for Selective Bromination of Pyridine Derivatives

| Reagent | Conditions | Selectivity/Notes |

| Bromine (Br₂) | Aqueous solution | Reactivity depends on pH and tautomeric form (pyridone vs. hydroxypyridine). researchgate.netcdnsciencepub.com |

| N-Bromosuccinimide (NBS) | Oleum | More selective than Br₂, suitable for large-scale production. google.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oleum | Preferred agent in a patented industrial process for its selectivity. google.com |

| HBr / H₂O₂ | Oleum | An alternative brominating system. google.com |

Directly introducing hydroxyl and amino groups onto the pyridine ring is challenging due to the ring's electron-deficient nature. However, several methods have been developed to achieve this.

Hydroxylation can be accomplished through various routes. One innovative method involves the photochemical valence isomerization of pyridine N-oxides. Irradiation of a pyridine N-oxide generates a highly strained epoxide intermediate, which can rearrange to afford C3-hydroxylated pyridines. acs.org Another classical approach is the synthesis from non-pyridine precursors, such as the previously mentioned conversion of methyl coumalate to 6-hydroxynicotinic acid using ammonium hydroxide. orgsyn.org

The introduction of an amino group can be achieved via the Chichibabin reaction, though it typically introduces the amino group at the C2 or C6 position and is not suitable for all substrates. A more versatile approach involves the activation of the pyridine ring as an N-oxide or an N-aminopyridinium salt. rsc.org For instance, N-aminopyridinium iodide can be synthesized from pyridine and hydroxyl-O-sulfonic amine, and this salt can then undergo further reactions. rsc.org A series of 6-aminonicotinic acid analogues have been synthesized for pharmacological studies, indicating established routes to this scaffold. nih.gov

Constructing the pyridine ring from acyclic (non-ring) components is a powerful strategy for controlling the substitution pattern from the outset. Several classic named reactions are employed for this purpose. acsgcipr.org

The Guareschi-Thorpe condensation involves the reaction of a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of ammonia or an amine source. This multicomponent reaction provides a direct route to substituted 2-hydroxypyridines (or their 2-pyridone tautomers). rsc.orgrsc.org An advanced, greener version of this reaction uses ammonium carbonate in an aqueous medium, making the process more environmentally friendly. rsc.orgrsc.org

The Bohlmann-Rahtz pyridine synthesis is another robust two-step method that yields highly substituted pyridines. It begins with a Michael addition of an enamine to an ethynyl (B1212043) ketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to form the pyridine ring. wikipedia.orgnih.gov Modifications to this method have been developed to allow the reaction to proceed under milder conditions, for example by using acetic acid or an ion-exchange resin to catalyze the cyclization step. organic-chemistry.orgjk-sci.com These ring-synthesis strategies are fundamental in creating the core structure of complex nicotinic acids. researchgate.net

Enzymatic and Biochemical Pathways Involving Substituted Nicotinic Acids

Microbial Degradation Pathways of Nicotinic Acid and its Hydroxylated/Aminated Analogs

Microorganisms employ diverse strategies to catabolize nicotinic acid, with aerobic pathways being particularly well-characterized. These pathways typically involve a series of hydroxylation and ring-cleavage reactions, ultimately converting the pyridine (B92270) ring into central metabolic intermediates.

Aerobic Catabolism Pathways

The aerobic degradation of nicotinic acid has been studied in various bacteria, including several species of Pseudomonas, Bacillus, and Bordetella, as well as in the fungus Aspergillus nidulans. pnas.orgresearchgate.netnih.govbiorxiv.orgnih.gov While the specific enzymes and intermediates can vary between organisms, a common theme is the initial hydroxylation of the nicotinic acid molecule.

The first committed step in the aerobic catabolism of nicotinic acid is its hydroxylation to form 6-hydroxynicotinic acid. pnas.orgresearchgate.netbiorxiv.org This reaction is catalyzed by the enzyme nicotinate (B505614) dehydrogenase, also known as nicotinic acid hydroxylase. nih.govjmb.or.kr This enzymatic transformation can be achieved by various microorganisms, including those from the genera Pseudomonas, Bacillus, and Achromobacter. google.com The process is typically carried out under aerobic conditions within a temperature range of 20°C to 40°C and a pH of 5.5 to 9.0. google.com In Pseudomonas putida KT2440, this initial hydroxylation is carried out by a two-component hydroxylase encoded by the nicA and nicB genes. pnas.orgresearchgate.net This enzyme system is notable as it represents the first member of the xanthine (B1682287) dehydrogenase family to utilize a cytochrome c domain in its electron transport chain to molecular oxygen. pnas.orgresearchgate.net Similarly, in the fungus Aspergillus nidulans, an independently evolved molybdenum-containing hydroxylase catalyzes this initial hydroxylation step, highlighting a case of convergent evolution between bacteria and fungi. biorxiv.orgnih.gov

Following the formation of 6-hydroxynicotinic acid, the metabolic pathway continues with further transformations. A key subsequent step is the decarboxylative hydroxylation of 6-hydroxynicotinic acid to yield 2,5-dihydroxypyridine (B106003) (2,5-DHP). pnas.orgresearchgate.netpnas.orgacs.org This reaction is catalyzed by 6-hydroxynicotinic acid 3-monooxygenase, a flavin-dependent enzyme encoded by the nicC gene. pnas.orgresearchgate.netacs.org This enzyme utilizes NADH as a cofactor and is a novel decarboxylative hydroxylase. researchgate.netacs.org The 2,5-DHP then serves as a central intermediate that is further degraded. pnas.orgnih.gov

The pathway then proceeds with the ring cleavage of 2,5-DHP. The enzyme 2,5-DHP dioxygenase, encoded by the nicX gene, catalyzes the conversion of 2,5-DHP into N-formylmaleamic acid. pnas.orgresearchgate.netnih.gov This Fe(II)-dependent dioxygenase is the founding member of a new family of extradiol ring-cleavage dioxygenases. pnas.orgnih.gov Subsequently, the enzyme NicD, a deformylase, catalyzes the conversion of N-formylmaleamic acid to formic acid and maleamic acid. pnas.orgresearchgate.netnih.gov This maleamate (B1239421) pathway ultimately funnels the carbon and nitrogen from the original nicotinic acid molecule into central metabolism. pnas.orgpnas.org

In the eukaryotic organism Aspergillus nidulans, the pathway diverges after the formation of 2,5-dihydroxypyridine. biorxiv.orgnih.gov The subsequent steps involve conversion to 2,3,6-trihydroxypyridine, saturation to 5,6-dihydroxypiperidine-2-one, and oxidation to 3-hydroxypiperidine-2,6-dione, the latter two being newly identified metabolites. biorxiv.orgnih.gov

The genes encoding the enzymes for nicotinic acid degradation are often organized into a functional unit known as a gene cluster. pnas.orgresearchgate.netresearchgate.net In Pseudomonas putida KT2440, this has been extensively studied and is referred to as the nic cluster. pnas.orgpnas.orgresearchgate.netnih.gov This cluster contains the structural genes for the catabolic enzymes, as well as genes involved in transport and regulation. pnas.org

The nic cluster in P. putida KT2440 includes the following key genes:

nicA and nicB : Encode the two-component nicotinate hydroxylase. pnas.org

nicC : Encodes the 6-hydroxynicotinic acid 3-monooxygenase. pnas.orgpnas.org

nicX : Encodes the 2,5-dihydroxypyridine dioxygenase. pnas.org

nicD : Encodes the N-formylmaleamic acid deformylase. pnas.orgresearchgate.net

nicT and nicP : Encode a putative transport system (permease and porin). pnas.org

nicR : Encodes a regulatory protein. pnas.org

Similar nic gene clusters have been identified in other bacteria, such as Bordetella bronchiseptica and other Pseudomonas strains, suggesting a conserved genetic basis for this metabolic capability. nih.govresearchgate.net In Bordetella, the expression of the nic genes is regulated by BpsR, a repressor that is inactivated by 6-hydroxynicotinic acid, the first metabolite of the pathway. nih.gov

Table 1: Key Genes of the nic Cluster in Pseudomonas putida KT2440 and their Functions

| Gene | Encoded Protein | Function in Nicotinic Acid Degradation |

| nicA | Nicotinate hydroxylase, subunit A | Catalyzes the initial hydroxylation of nicotinic acid. pnas.org |

| nicB | Nicotinate hydroxylase, subunit B | Part of the two-component hydroxylase system. pnas.org |

| nicC | 6-hydroxynicotinic acid 3-monooxygenase | Catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid. pnas.orgpnas.org |

| nicD | N-formylmaleamic acid deformylase | Converts N-formylmaleamic acid to maleamic acid and formic acid. pnas.orgresearchgate.net |

| nicX | 2,5-dihydroxypyridine dioxygenase | Catalyzes the ring cleavage of 2,5-dihydroxypyridine. pnas.org |

| nicP | Porin | Putative role in the transport of nicotinic acid. pnas.org |

| nicT | Permease | Putative role in the transport of nicotinic acid. pnas.org |

| nicR | Regulatory protein | Regulates the expression of the nic gene cluster. pnas.org |

Characterization of Key Enzymes in Degradation and Biosynthesis

The efficiency and specificity of the nicotinic acid degradation pathway are determined by the unique properties of its constituent enzymes. Detailed characterization of these enzymes has provided insights into their structure, mechanism, and substrate specificity.

Nicotinate dehydrogenase, also known as nicotinic acid hydroxylase, is a key enzyme that initiates the degradation of nicotinic acid. nih.govjmb.or.kr It is a type of oxidoreductase that is widely found in nature, particularly in bacteria belonging to the phylum Proteobacteria. nih.govjmb.or.krnih.gov This enzyme catalyzes the hydroxylation of nicotinic acid at the C6 position to produce 6-hydroxynicotinic acid. nih.govjmb.or.kr

Structurally, nicotinate dehydrogenase is often a complex enzyme. In many bacteria, it is a molybdoenzyme, containing a molybdenum cofactor. nih.govmdpi.com For instance, the nicotinate dehydrogenase from Eubacterium barkeri is a seleno-molybdoenzyme where selenium is directly coordinated to molybdenum in the active site. nih.gov The enzyme complex often consists of multiple subunits with distinct functions. For example, some nicotinate dehydrogenases are composed of subunits that function as a flavoprotein, an iron-sulfur protein, and molybdenum-binding proteins. nih.govjmb.or.kr The enzyme from Pseudomonas is a two-component system belonging to the xanthine dehydrogenase family. wikipedia.org

The catalytic mechanism involves the transfer of electrons, and the enzyme requires the participation of the electron respiratory chain system on the cell membrane. nih.govjmb.or.krnih.gov The electron transport chain typically includes components such as iron-sulfur clusters (Fe-S), flavin adenine (B156593) dinucleotide (FAD), and cytochromes. nih.govjmb.or.krnih.gov Nicotinate dehydrogenase has two cofactors: FAD and iron. wikipedia.org

Table 2: Properties of Nicotinate Dehydrogenase

| Property | Description |

| Enzyme Commission Number | EC 1.17.1.5 nih.gov |

| Systematic Name | nicotinate:acceptor 6-oxidoreductase (hydroxylating) wikipedia.org |

| Cofactors | FAD, Iron, Molybdenum nih.govnih.govwikipedia.org |

| Reaction Catalyzed | Nicotinic acid + H₂O + Acceptor ⇌ 6-Hydroxynicotinic acid + Reduced acceptor |

| Common Sources | Pseudomonas, Bacillus, Achromobacter, Eubacterium nih.govgoogle.comnih.gov |

6-Hydroxynicotinate 3-Monooxygenase (NicC)

6-Hydroxynicotinate 3-monooxygenase, abbreviated as NicC, is a flavin-dependent monooxygenase that plays a pivotal role in the aerobic degradation of nicotinic acid. acs.org This enzyme catalyzes the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP). nih.gov This reaction is a decarboxylative hydroxylation, meaning it involves both the removal of a carboxyl group (as CO2) and the addition of a hydroxyl group. nsf.govnih.gov The reaction requires the concomitant oxidation of NADH to NAD+. acs.org NicC belongs to the Group A flavin monooxygenases, which are characterized by their multi-step reaction mechanism involving the reduction of FAD by NADH, activation of molecular oxygen to form a reactive C(4a)-hydroperoxyflavin intermediate, and subsequent hydroxylation of the substrate. nsf.gov

The catalytic activity of NicC is dependent on the cofactor flavin adenine dinucleotide (FAD). nih.gov The proposed mechanism for the decarboxylative hydroxylation reaction involves an electrophilic aromatic substitution. nih.gov In this mechanism, the His47–Tyr215 pair in the active site is thought to act as a general base to facilitate the hydroxylation of the substrate. acs.org

Two primary mechanisms have been proposed for the decarboxylative hydroxylation half-reaction. nih.govacs.org One proposal suggests that direct abstraction of the 6-hydroxyl group from the enol tautomer of 6-HNA promotes hydroxylation at the C3 position. nsf.gov The other proposed mechanism involves an electrophilic aromatic substitution where subsequent decarboxylation of a tetrahedral intermediate at C3 leads to the formation of the final product, 2,5-dihydroxypyridine. nsf.gov

NicC exhibits a high degree of specificity for its substrate, 6-hydroxynicotinic acid. Studies on NicC from Bordetella bronchiseptica RB50 have shown that while it can decarboxylate and hydroxylate a homocyclic analogue, 4-hydroxybenzoic acid, its catalytic efficiency for this substrate is 420-fold lower than for 6-HNA. nih.govacs.org Interestingly, 5-chloro-6-HNA, another analogue, is a more efficient substrate than 6-HNA by a factor of 10. nih.govacs.org The neutral analogue, 6-hydroxynicotinaldehyde, acts as a competitive inhibitor with a significantly weaker affinity compared to 6-HNA. acs.org

Kinetic studies of NicC from Bordetella bronchiseptica have provided valuable insights into its catalytic efficiency. The apparent kcat/KM for 6-HNA is 5.0 × 10^4 M⁻¹ s⁻¹. acs.org The enzyme's activity is pH-dependent, with an optimal pH of around 8. acs.org The apparent catalytic efficiency is maximal at approximately pH 7. acs.org

Detailed kinetic parameters for NicC from Bordetella bronchiseptica have been determined using various techniques. Isothermal titration calorimetry revealed a kcat of 29 ± 1 s⁻¹, a KM for 6-HNA of 447 ± 52 μM, and a KM for NADH of 11 ± 1 μM. researchgate.net Fluorescence quenching experiments yielded a dissociation constant (KD) for 6-HNA of 6 ± 1 μM. researchgate.net

**Table 1: Steady-State Kinetic Parameters of NicC from *Bordetella bronchiseptica***

| Parameter | Value | Method |

| kcat | 29 ± 1 s⁻¹ | Isothermal Titration Calorimetry |

| KM (6-HNA) | 447 ± 52 μM | Isothermal Titration Calorimetry |

| KM (NADH) | 11 ± 1 μM | Isothermal Titration Calorimetry |

| KD (6-HNA) | 6 ± 1 μM | Fluorescence Quenching |

Site-directed mutagenesis studies have identified key amino acid residues critical for substrate binding and catalysis. nih.govacs.org Specifically, Tyr215 and His47 are crucial for binding 6-HNA and for coupling the formation of 2,5-DHP and NAD+. nih.govacs.org

6-Hydroxynicotinate Dehydrogenase (6-HNDH) Complexes

Information specifically on 6-Hydroxynicotinate Dehydrogenase (6-HNDH) complexes was not found in the provided search results. The search results primarily focused on 6-Hydroxynicotinate 3-Monooxygenase (NicC).

Regulatory Mechanisms of Enzymatic Activity and Pathway Expression

The expression and activity of the enzymes involved in the nicotinic acid degradation pathway are tightly regulated to meet the metabolic needs of the organism.

The expression of the nicC gene, which encodes for 6-hydroxynicotinate 3-monooxygenase, is induced by the presence of nicotinic acid or its first degradation product, 6-hydroxynicotinic acid. nih.gov This indicates a coordinate induction mechanism where an intermediate in the pathway triggers the expression of the enzymes required for its further metabolism. 6-hydroxynicotinic acid has been identified as the specific inducer molecule. nih.gov

In Bordetella bronchiseptica, the transcription of the nicC gene is under the control of a transcriptional regulator called BpsR, which is an ortholog of NicR. nih.gov BpsR acts as a repressor, and its repressive effect is alleviated by the presence of the inducer, 6-hydroxynicotinic acid. nih.gov This regulatory mechanism ensures that the enzymes for nicotinic acid degradation are only synthesized when the substrate is available. Dysregulation of this pathway has been shown to affect NAD biosynthesis and virulence gene regulation in Bordetella. nih.gov

Metabolic Roles and Intermediary Metabolism

Substituted nicotinic acids are pivotal molecules in the metabolic networks of numerous organisms, ranging from bacteria to higher life forms. Their functions are diverse, encompassing roles as endogenous metabolites, participants in essential cofactor salvage pathways, and as key intermediates in oxidative processes and stress responses.

6-Hydroxynicotinic acid (6-HNA) has been identified as a naturally occurring endogenous metabolite in a variety of microorganisms. medchemexpress.com It is a prominent intermediate in the metabolic breakdown of nicotinic acid. researchgate.net Among the most notable producers is Pseudomonas aeruginosa, a bacterium where the conversion of nicotinic acid to 6-HNA is so specific that its presence can be used as a diagnostic marker for urinary tract infections caused by this organism. hmdb.ca Analysis of bacterial media has shown that the concentration of 6-hydroxynicotinic acid increases with a higher cell count of P. aeruginosa. hmdb.ca

The role of 6-HNA as an intermediate in the oxidation of nicotinic acid was first established in Pseudomonas fluorescens. nih.govnih.gov Subsequently, it has been identified in the nicotinic acid degradation pathways of several other aerobic bacteria, including Pseudomonas putida KT2440, Bordetella bronchiseptica RB50, and Bacillus niacini. researchgate.netacs.org Its presence has also been noted in organisms such as Achromobacter and Serratia. hmdb.ca

| Organism | Metabolic Context | Reference(s) |

| Pseudomonas aeruginosa | Endogenous metabolite from nicotinic acid; diagnostic marker for UTI. | hmdb.ca |

| Pseudomonas fluorescens | Intermediate in nicotinic acid oxidation. | nih.govnih.gov |

| Pseudomonas putida KT2440 | Intermediate in aerobic degradation of nicotinic acid. | researchgate.netacs.org |

| Bordetella bronchiseptica RB50 | Intermediate in aerobic degradation of nicotinic acid. | researchgate.netacs.org |

| Bacillus niacini | Intermediate in nicotinic acid degradation. | researchgate.netacs.org |

| Bacillus Species | Intermediate in the dissimilation of nicotinic acid. | asm.orgnih.gov |

| Achromobacter species | Endogenous metabolite. | hmdb.ca |

| Serratia species | Endogenous metabolite. | hmdb.ca |

Nicotinamide (B372718) Adenine Dinucleotide (NAD) is an essential cofactor in all living cells, and its regeneration through salvage pathways is critical for metabolic function. These pathways recycle NAD precursors like nicotinic acid and nicotinamide to maintain the cellular NAD+ pool. nih.govstanford.edu The Preiss-Handler pathway, for instance, utilizes nicotinic acid to synthesize NAD+. nih.gov

While 6-hydroxynicotinic acid is not a direct precursor in the primary NAD+ salvage pathways of many organisms, its metabolism is closely intertwined with NAD+ dynamics, particularly in bacteria. The enzymatic conversion of 6-HNA is a key step in the bacterial degradation pathway of nicotinic acid, a major NAD+ precursor. researchgate.net Specifically, the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-HNA to 2,5-dihydroxypyridine (2,5-DHP). acs.orgnih.gov This reaction is flavin-dependent and involves the concomitant oxidation of NADH to NAD+, directly contributing to the cellular ratio of these crucial cofactors. researchgate.netacs.org Therefore, the processing of 6-HNA in bacteria is an integral part of a broader metabolic network that influences the availability and recycling of NAD+.

6-Hydroxynicotinic acid is a well-established intermediate in the bacterial oxidation of nicotinic acid. nih.govasm.org In several aerobic bacteria, the degradation of nicotinic acid proceeds via an oxidative pathway where 6-HNA is the first key metabolite formed. researchgate.net This initial hydroxylation step is often the point of regulation for the entire pathway; in a Bacillus species, 6-HNA was identified as the inducer for the enzymes required for its own subsequent breakdown. asm.org

The central enzyme in this process is 6-hydroxynicotinic acid 3-monooxygenase (NicC), a flavin-dependent monooxygenase. acs.org This enzyme has been characterized in Pseudomonas putida and Bordetella bronchiseptica and facilitates the conversion of 6-HNA into 2,5-dihydroxypyridine. researchgate.netacs.org This oxidative degradation pathway is part of a bioremediation process, as it allows bacteria to break down N-heterocyclic aromatic compounds, which can be environmental pollutants, into less harmful substances like fumarate. nih.gov

The presence of 6-hydroxynicotinic acid has also been linked to cellular stress responses. For example, its detection as an intermediate of bacterial oxidation suggests that methicillin-resistant Staphylococcus aureus (MRSA) was damaged by reactive oxygen species (ROS). researchgate.net The bacterial oxidation of compounds like nicotinic acid can be part of a response to chemical stress, enabling the organism to utilize the compound as a sole source of carbon, nitrogen, and energy for survival. researchgate.net

| Enzyme | Organism(s) | Reaction | Metabolic Pathway | Reference(s) |

| Nicotinic acid hydroxylase | Bacillus species | Nicotinic acid → 6-Hydroxynicotinic acid | Nicotinic acid oxidation | nih.gov |

| 6-Hydroxynicotinic acid hydroxylase | Bacillus species | 6-Hydroxynicotinic acid → 2,6-Dihydroxynicotinic acid | Nicotinic acid oxidation | nih.gov |

| 6-Hydroxynicotinate 3-monooxygenase (NicC) | Pseudomonas putida, Bordetella bronchiseptica | 6-Hydroxynicotinic acid → 2,5-Dihydroxypyridine | Aerobic nicotinic acid degradation | researchgate.netacs.orgnih.govnih.gov |

Biological Activities and Molecular Mechanisms of Action of Substituted Nicotinic Acids

Enzyme Inhibition and Modulation Studies

The ability of substituted nicotinic acids to interact with and modulate the function of enzymes is a key aspect of their biological activity. These interactions can lead to the inhibition of metabolic pathways crucial for the survival of both pathogenic bacteria and cancer cells.

Inhibition of Bacterial Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Reductase and NAD+ Kinase

Modulation of Human Epidermal Growth Factor Receptor (EGFR) Tyrosine Phosphorylation in In Vitro Systems

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling, often through excessive tyrosine phosphorylation, is a hallmark of many cancers. The potential for small molecules to modulate EGFR activity is therefore of significant therapeutic interest.

Currently, there is a lack of specific research data on the direct modulation of human EGFR tyrosine phosphorylation by 6-Amino-2-hydroxynicotinic acid in in vitro systems. However, the broader principle of targeting EGFR with small molecules is well-established. Ligand binding to EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its cytoplasmic domain. nih.gov This phosphorylation event creates docking sites for various adaptor proteins and enzymes that propagate downstream signaling cascades. nih.gov Various inhibitors can block this process. It is plausible that substituted nicotinic acids could be designed to interact with the ATP-binding pocket of the EGFR kinase domain or allosterically modulate its activity, but dedicated studies on this compound are needed to validate this hypothesis.

Inhibition of Nicotinic Acid Phosphoribosyltransferase (NAPRT) by Analogs (e.g., 2-Hydroxynicotinic Acid) and its Biochemical Consequences

Nicotinic acid phosphoribosyltransferase (NAPRT) is a key enzyme in the Preiss-Handler pathway, which salvages nicotinic acid to synthesize NAD+. In some cancer cells, this pathway is crucial for maintaining the high levels of NAD+ required for their rapid proliferation and survival. Therefore, inhibiting NAPRT presents a promising strategy for cancer therapy, particularly in tumors that are dependent on this pathway.

2-Hydroxynicotinic acid (2-HNA), a structural analog of nicotinic acid, has been identified as a competitive inhibitor of NAPRT. nih.gov Early studies demonstrated that 2-HNA could suppress the incorporation of radiolabeled nicotinic acid into NAD+ in human blood platelets in a concentration-dependent manner. nih.gov More recent research has confirmed that 2-HNA sensitizes NAPRT-expressing ovarian and pancreatic cancer cells to inhibitors of another NAD+ biosynthetic enzyme, nicotinamide phosphoribosyltransferase (NAMPT). nih.gov This synergistic effect highlights the potential of dual targeting of NAD+ synthesis pathways in cancer treatment. The inhibition of NAPRT by 2-HNA leads to a depletion of intracellular NAD+, which can impair cancer cell metabolism and may ultimately lead to cell death.

| Compound | Target Enzyme | Mechanism of Action | Biochemical Consequence | Reference |

| 2-Hydroxynicotinic acid (2-HNA) | Nicotinic Acid Phosphoribosyltransferase (NAPRT) | Competitive Inhibition | Depletion of intracellular NAD+, sensitization of cancer cells to NAMPT inhibitors. | nih.gov, nih.gov |

Transcriptional Regulation and Gene Expression

Beyond direct enzyme inhibition, substituted nicotinic acids can also exert their effects by modulating the activity of transcriptional regulators, thereby altering gene expression profiles. This mechanism allows for a broader impact on cellular physiology, including bacterial virulence and biofilm formation.

Allosteric Regulation of DNA Binding by Pyridine (B92270) Derivatives (e.g., 6-Hydroxynicotinic Acid with BpsR)

In the bacterium Bordetella bronchiseptica, the transcriptional regulator BpsR controls the expression of genes involved in the degradation of nicotinic acid. BpsR acts as a repressor, binding to the promoter region of the nic genes and preventing their transcription. researchgate.netebi.ac.uk The activity of BpsR is, in turn, allosterically regulated by 6-hydroxynicotinic acid (6-HNA), the first metabolite in the nicotinic acid degradation pathway. researchgate.netebi.ac.uk

The binding of 6-HNA to BpsR induces a conformational change in the protein, which prevents it from binding to DNA. preprints.org This derepression of the nic genes allows the bacterium to utilize nicotinic acid as a carbon and energy source. researchgate.netebi.ac.uk This regulatory mechanism enables Bordetella to adapt its metabolism based on the availability of nicotinic acid in its environment. ebi.ac.uk The dysregulation of this pathway has been shown to affect NAD biosynthesis and influence the expression of virulence genes, demonstrating a link between metabolic regulation and pathogenicity. researchgate.net

| Regulator | Effector Molecule | Mechanism | Target Genes | Organism | Reference |

| BpsR | 6-Hydroxynicotinic acid (6-HNA) | Allosteric inhibition of DNA binding | nic genes (nicotinic acid degradation) | Bordetella bronchiseptica | researchgate.net, ebi.ac.uk, preprints.org |

Impact on Bacterial Virulence Factors, Biofilm Formation, and Growth

The ability of bacteria to form biofilms—structured communities of cells encased in a self-produced matrix—is a major contributor to their persistence and resistance to antibiotics. Substituted nicotinic acids have been shown to influence biofilm formation in various bacterial species.

Nicotinic acid itself has demonstrated a concentration-dependent inhibitory effect on the biofilm formation of Streptococcus pneumoniae. nih.gov Studies suggest that nicotinic acid may alter the structure of protein biomolecules within the biofilm matrix. nih.gov Furthermore, D-amino acids, which can be produced by bacteria, have been shown to trigger biofilm disassembly in species like Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.com While not directly substituted nicotinic acids, this highlights a mechanism of biofilm control through small molecules. In Campylobacter jejuni, D-amino acids were also found to reduce biofilm formation and the appearance of amyloid-like fibrils that contribute to the biofilm structure.

The regulation of the nicotinic acid degradation pathway by 6-hydroxynicotinic acid in Bordetella has downstream effects on virulence gene regulation, indicating that metabolic pathways and virulence are intricately linked. researchgate.net The ability to modulate these pathways with substituted nicotinic acids could therefore represent a strategy for controlling bacterial infections. While direct studies on this compound are lacking, the findings with related compounds suggest that it could potentially influence these critical bacterial processes.

After a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific research data on the anti-microbial activity of the chemical compound This compound . While research exists on related compounds, such as other substituted nicotinic acids and their derivatives, information focusing directly on the antimicrobial properties of this compound, including its effects on specific bacterial species and its mechanisms of action, is not available in the public domain.

Our investigation sought to populate a detailed article structured around the biological activities and molecular mechanisms of this specific compound, with a focus on its anti-microbial capabilities. The intended structure included sections on the inhibition of bacterial growth in specific species and an investigation of its targets within microbial metabolic processes. This would have necessitated detailed research findings and the generation of data tables, such as those detailing minimum inhibitory concentrations (MICs) against various bacteria.

However, the extensive search did not yield any studies that specifically evaluate the efficacy of this compound as an antimicrobial agent. The existing body of research on related nicotinic acid derivatives indicates that this class of compounds can exhibit a range of biological activities. researchgate.netmdpi.comnih.govnih.gov For instance, various nicotinic acid analogs have been explored for their potential as antibacterial and antifungal agents. researchgate.netmdpi.comnih.govnih.gov Research has also delved into the metabolic pathways of related compounds in bacteria, such as the degradation of 6-hydroxynicotinic acid by enzymes like 6-hydroxynicotinate 3-monooxygenase. nih.govresearchgate.netresearchgate.net

Unfortunately, this body of work does not extend to the specific compound . Without dedicated studies on this compound, it is not possible to provide scientifically accurate information regarding its specific antimicrobial activities, the bacterial species it may inhibit, or the molecular targets it may affect within microbial cells.

Therefore, we are unable to generate the requested article with the specified level of detail and scientific rigor. The creation of content for the outlined sections on anti-microbial activity would be speculative and would not be based on verifiable scientific evidence.

Structural Biology and Computational Chemistry of Substituted Nicotinic Acids

Protein-Ligand Interaction and Structural Characterization

The precise fit between a ligand and its protein target is fundamental to its biological function. The following sections explore the methods used to define these interactions for substituted nicotinic acids.

Crystallographic Analysis of Enzyme-Substrate/Ligand Complexes

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of molecules, including enzyme-ligand complexes. This provides a static yet detailed picture of how a substrate or inhibitor binds within the active site of an enzyme.

In the context of nicotinic acid metabolism, the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC) is a key player. It catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA). nih.gov While a crystal structure of NicC with its natural substrate 6-HNA is not yet available, a structure of a variant, H47Q NicC, has been solved in complex with 2-mercaptopyridine (B119420) (2-MP). nih.gov This was a fortuitous finding, as 2-MP was a contaminant in the commercial stock of a substrate analogue, 6-mercaptopyridine-3-carboxylic acid. nih.gov This complex, however, proved to be catalytically inactive. nih.gov

The analysis of this H47Q NicC•2-MP complex has provided valuable mechanistic insights into how the enzyme recognizes and binds its substrates. nih.govnih.gov It has helped to identify key active site residues that are crucial for substrate binding and the subsequent catalytic reaction. nih.gov

Analysis of Ligand-Induced Conformational Changes in Regulatory Proteins

The binding of a ligand to a protein is often not a simple "lock and key" event. In many cases, the binding process induces significant conformational changes in the protein, a phenomenon known as "induced fit." psu.edu These changes can be critical for the protein's function, such as activating or inhibiting its catalytic activity.

Molecular dynamics simulations of the α7 nicotinic receptor ligand-binding domain have shown that the binding of different ligands can lead to distinct conformational states. nih.govnih.gov For instance, agonist binding leads to a more open and symmetric arrangement of the subunits, which is thought to be permissive for ion channel opening. nih.gov In contrast, antagonist binding or the absence of a ligand results in a more closed and asymmetric conformation. nih.gov These simulations suggest that ligand binding can shift the equilibrium between pre-existing conformational states of the protein. psu.edu

These ligand-induced conformational alterations are highly specific and are dictated by the structure of the ligand and its binding site on the protein. researchgate.net Understanding these changes is crucial for comprehending the allosteric regulation of protein function, where binding at one site influences activity at a distant site. psu.edu

Identification of Critical Active Site Residues and Binding Determinants through Mutagenesis Studies

Site-directed mutagenesis is a powerful tool for probing the roles of individual amino acid residues in enzyme function. By systematically replacing specific residues and analyzing the resulting changes in catalytic activity and substrate binding, researchers can identify those that are critical for the enzyme's mechanism.

For example, studies on Oenococcus oeni β-glucosidase have shown that mutating specific residues in the catalytic pocket can significantly enhance both the activity and stability of the enzyme. mdpi.com Molecular docking analysis of these mutants revealed that changes in hydrogen bonding and π-π aromatic interactions were responsible for the improved properties. mdpi.com

Quantum Chemical and Molecular Modeling Investigations

Computational chemistry provides a powerful complement to experimental techniques by allowing for the detailed investigation of molecular properties and reaction mechanisms at the atomic level.

Theoretical Studies of Tautomeric Equilibria and Isomer Energetics of Hydroxypyridine Carboxylic Acids

Hydroxypyridine derivatives, including hydroxypyridine carboxylic acids, can exist in different tautomeric forms, most commonly the enol (hydroxy) and keto (pyridone) forms. The equilibrium between these tautomers is influenced by factors such as the solvent and the presence of other substituents on the pyridine (B92270) ring. wuxibiology.comacs.org

Quantum chemical calculations, such as those using density functional theory (DFT), have been instrumental in understanding the energetics of these tautomeric equilibria. wuxibiology.comwayne.edu For the well-studied 2-hydroxypyridine/2-pyridone system, calculations have shown that in the gas phase, the hydroxy form is slightly more stable. nih.govaip.org However, in polar solvents like water, the pyridone form is favored due to better solvation. wuxibiology.comnih.gov

These theoretical studies can predict the relative stabilities of different tautomers and isomers, providing insights into which forms are likely to be biologically active. For 6-amino-2-hydroxynicotinic acid, computational methods can be used to predict the preferred tautomeric state of the 2-hydroxy group and how the 6-amino and carboxylic acid groups influence this equilibrium.

Table of Tautomeric Equilibrium Data for 2-Hydroxypyridine/2-Pyridone

| Solvent | Equilibrium Constant (Keq = [pyridone]/[hydroxy]) | Favored Form |

| Gas Phase | ~0.3 | 2-Hydroxypyridine |

| Cyclohexane | ~1 | Comparable amounts |

| Water | ~900 | 2-Pyridone |

This table presents generalized data from multiple sources to illustrate the solvent effect on tautomeric equilibrium. wuxibiology.comnih.gov

Computational Elucidation of Enzymatic Reaction Mechanisms (e.g., Decarboxylative Hydroxylation Pathways)

Computational modeling, particularly using quantum mechanics/molecular mechanics (QM/MM) methods, allows for the detailed investigation of enzymatic reaction mechanisms. nih.gov These methods can be used to map out the entire reaction pathway, including the structures of transition states and intermediates, providing a level of detail that is often inaccessible to experimental techniques alone.

The decarboxylation of organic acids is a common biological reaction, and computational studies have been used to elucidate the mechanisms of various decarboxylases. umn.edunih.gov For example, studies on pyridoxal (B1214274) phosphate-dependent decarboxylases have shown how the enzyme and cofactor work together to stabilize the transition state for CO2 elimination. nih.gov

In the case of the decarboxylative hydroxylation of 6-hydroxynicotinic acid by NicC, computational studies could be used to investigate the proposed mechanism. nih.gov This would involve modeling the substrate bound in the active site and then calculating the energy profile for the reaction, including the initial hydroxylation of the flavin cofactor by molecular oxygen, the subsequent attack of the hydroxylated flavin on the substrate, and the final decarboxylation step. Such studies can provide crucial insights into how the enzyme achieves its catalytic power and specificity.

Molecular Dynamics Simulations and Docking Studies for Protein-Ligand Systems

Computational methods such as molecular docking and molecular dynamics (MD) simulations are essential for predicting and analyzing the interaction between a ligand like this compound and a protein target. These techniques provide atomic-level insights into binding modes, affinity, and the stability of the resulting complex, which is fundamental in fields like drug discovery and enzymology.

While specific docking and MD simulation studies for this compound are not extensively documented in publicly available literature, the methodologies are well-established through research on structurally similar compounds. A highly relevant example is the study of its parent compound, 6-hydroxynicotinic acid (6-HNA), and its interaction with the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC). NicC is a key bacterial enzyme in the degradation pathway of nicotinic acid, where it catalyzes the decarboxylative hydroxylation of 6-HNA. researchgate.netwooster.edu

Modeling and Docking: Initial studies have successfully modeled the 6-HNA substrate into the active site of Pseudomonas putida NicC, whose crystal structure has been solved. wooster.edu Such docking simulations help identify the probable binding orientation of the substrate within the enzyme's catalytic pocket. More recent research has provided a crystal structure of a NicC variant bound to a substrate analogue, offering crucial experimental details about the active site's architecture and the key residues that interact with the ligand. nih.gov These studies identify residues like His47 and Tyr215 as critical for binding and catalysis. nih.govnih.gov For this compound, a similar docking approach would be used to predict its orientation in a target protein, with a focus on hydrogen bonds formed by its amino, hydroxyl, and carboxylic acid groups, as well as potential π-stacking interactions involving the pyridine ring.

Molecular Dynamics Simulations: Following docking, MD simulations can be performed to evaluate the dynamic stability of the predicted protein-ligand complex. These simulations, which model the movement of atoms over time, can confirm whether the ligand remains stably bound in the active site and analyze the persistence of key intermolecular interactions. nih.govnih.gov For a system involving this compound, MD simulations would clarify how the protein structure accommodates the ligand and the role of water molecules in mediating interactions, providing a more accurate estimation of binding free energy than static docking alone. nih.govnih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural determination of organic molecules. Through various NMR experiments, the precise connectivity and spatial arrangement of atoms within a molecule can be established.

¹H and ¹³C NMR: In ¹H NMR, the protons on the pyridine ring would give distinct signals, with their chemical shifts and coupling constants revealing their relative positions. In ¹³C NMR, each unique carbon atom in the molecule would produce a signal, providing a carbon backbone fingerprint. For 6-hydroxynicotinic acid, the chemical shifts are well-documented. bmrb.io The introduction of an amino group at the C6 position to form this compound would be expected to cause an upfield shift (to a lower ppm value) for the signal of the adjacent C5 proton due to the electron-donating nature of the amino group.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals by establishing proton-proton and proton-carbon connectivities through bonds. researchgate.net

Table 1: Experimental NMR Data for 6-Hydroxynicotinic Acid in D₂O Data sourced from the Biological Magnetic Resonance Bank (BMRB). bmrb.io

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 167.94 |

| C3 | - | 120.52 |

| C4 | 8.08 | 140.80 |

| C5 | 6.60 | 120.99 |

| C6 | - | 146.17 |

| COOH | - | 174.54 |

Mass Spectrometry (MS) Techniques in Metabolite Identification and Pathway Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying and quantifying metabolites in complex biological samples, thereby enabling the elucidation of metabolic pathways. nih.gov

The metabolic fate of nicotinic acid and its derivatives is well-studied in certain bacteria. The parent compound of this compound, 6-hydroxynicotinic acid (6-HNA), is a known intermediate in the aerobic degradation pathway of nicotinic acid in organisms like Pseudomonas putida. researchgate.netwooster.edu In this pathway, 6-HNA is converted to 2,5-dihydroxypyridine (B106003) (2,5-DHP) by the enzyme NicC. researchgate.netresearchgate.net

Metabolite Identification: To study the metabolism of this compound, an organism or cellular system would be exposed to the compound. Extracts would then be analyzed by LC-MS. The high-resolution mass spectrometer would detect the accurate mass of the parent compound and any potential metabolites. By comparing the mass of a metabolite to the parent, the biochemical transformation (e.g., hydroxylation, glucuronidation) can be inferred. nih.gov Tandem MS (MS/MS) would be used to fragment the metabolite ions, producing a characteristic fragmentation pattern that helps to confirm its structure. nih.govnih.gov For instance, the conversion of 6-HNA to 2,5-DHP involves a decarboxylation and a hydroxylation, resulting in a predictable mass shift that is readily detected by MS. nih.govacs.org

Pathway Analysis: By identifying a series of metabolites, a full metabolic pathway can be proposed. Isotope labeling, where the compound of interest is synthesized with stable isotopes like ¹³C or ¹⁵N, is a powerful strategy. When the labeled compound is introduced into a biological system, its metabolites will also be labeled, making them easily distinguishable from the endogenous metabolome and confirming their origin. nih.gov

Table 2: Key Reaction in the Aerobic Degradation of Nicotinic Acid

| Substrate | Enzyme | Product | Organism Example |

|---|---|---|---|

| Nicotinic Acid | Nicotinate (B505614) hydroxylase (NicAB) | 6-Hydroxynicotinic acid (6-HNA) | Pseudomonas putida |

| 6-Hydroxynicotinic acid (6-HNA) | 6-hydroxynicotinic acid 3-monooxygenase (NicC) | 2,5-Dihydroxypyridine (2,5-DHP) | Pseudomonas putida |

UV-Vis Spectrophotometry for Quantification and Reaction Monitoring in Biochemical Assays

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the spectrum. It is a widely used technique for quantifying colored or UV-active compounds and for monitoring the progress of biochemical reactions. mdpi.com

The pyridine ring system in this compound acts as a chromophore, allowing the compound to be detected and quantified by UV-Vis spectrophotometry.

Quantification: To determine the concentration of this compound in a solution, a calibration curve would first be generated. This involves preparing a series of standards of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration yields a linear relationship (following the Beer-Lambert law), which can then be used to determine the concentration of an unknown sample. mdpi.com

Reaction Monitoring: UV-Vis spectrophotometry is frequently used to measure enzyme kinetics. A prominent example is the assay for 6-hydroxynicotinic acid 3-monooxygenase (NicC), which uses 6-HNA as a substrate. While the absorbance of 6-HNA could be monitored, the reaction also involves the oxidation of the cofactor NADH to NAD+. wooster.edu The disappearance of NADH can be conveniently monitored by the decrease in absorbance at 340 nm, providing a real-time measurement of the enzyme's activity. nih.govacs.org This indirect assay method is common in enzymology and could be applied to enzymes that metabolize this compound, provided a cofactor with suitable spectral properties is involved.

Table 3: Example Kinetic Parameters for NicC Enzyme Determined by UV-Vis Assay Data for Bordetella bronchiseptica NicC with 6-HNA as substrate. wooster.edu

| Kinetic Parameter | Value | Condition |

|---|---|---|

| KM (for 6-HNA) | 85 ± 13 µM | pH 7.0 |

| kcat/KM | 5.0 x 104 M-1s-1 | |

| Optimal pH (Vmax) | ~8.0 | - |

Future Research Directions for Substituted Nicotinic Acids

Exploration of Novel Biological Roles and Therapeutic Potential

Future research into substituted nicotinic acids like 6-Amino-2-hydroxynicotinic acid is set to uncover new biological functions and therapeutic uses. A promising area of investigation is in oncology, drawing from findings on related compounds. For instance, a series of 6-aminonicotinic acid (6ANA) esters have been developed as precursors for 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD). nih.gov This enzyme is a critical component of the pentose (B10789219) phosphate (B84403) pathway, which is often upregulated in cancer cells to support rapid proliferation.

Like the well-known 6PGD inhibitor 6-aminonicotinamide (B1662401) (6AN), these ester-based precursors can reverse the epigenetic changes, specifically the loss of histone 3 lysine (B10760008) 9 trimethylation (H3K9me3), observed in metastatic pancreatic cancer cells. nih.gov One such derivative, 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate, demonstrated more potent antiproliferative activity than 6AN in a patient-derived pancreatic cancer cell line. nih.gov Metabolomic analysis confirmed that this compound effectively inhibits 6PGD within the cells. nih.gov Crucially, this derivative showed substantially less toxicity to primary rat hippocampal neurons compared to 6AN, highlighting its potential as a targeted therapeutic for metastatic cancers. nih.gov Future studies on this compound could explore similar pro-drug strategies to target metabolic pathways crucial for cancer cell survival.

Furthermore, the structural scaffold of nicotinic acid is a known pharmacophore for various biological activities. Derivatives have been synthesized and evaluated as potential anti-inflammatory agents, showing significant activity in vitro and in vivo. nih.gov This opens an avenue for investigating the anti-inflammatory potential of this compound and its analogs, potentially leading to new treatments for inflammatory conditions. The structural similarity of certain derivatives to prostaglandins, key signaling molecules in inflammation, provides a rationale for this exploratory research. mdpi.com

Rational Design and Engineering of Enhanced Biocatalysts and Microbial Pathways

The synthesis of complex molecules like this compound can be streamlined and made more environmentally friendly through biocatalysis. The future in this domain lies in the rational design and engineering of enzymes and microbial pathways. frontiersin.org Rational design involves predicting the effect of structural changes on an enzyme's catalytic behavior based on its structure and mechanism. creative-enzymes.com This approach, often aided by computational modeling, allows for the creation of artificial enzymes with enhanced efficiency, selectivity, and stability. creative-enzymes.comresearchgate.net

For nicotinic acid and its derivatives, biocatalytic processes are becoming an attractive alternative to traditional chemical methods, which often require high energy consumption. frontiersin.org For example, microbial transformation has been successfully used to convert nicotine (B1678760) from tobacco waste into valuable hydroxylated-pyridine compounds like 6-hydroxynicotine. nih.gov By disrupting the nicotine catabolic pathway in Agrobacterium tumefaciens, researchers created a "green" route for producing this valuable precursor. nih.gov

Similarly, metabolic engineering of microorganisms such as E. coli and oleaginous yeasts offers a powerful platform for producing valuable chemicals from renewable feedstocks. frontiersin.orgnih.gov These strategies involve optimizing metabolic pathways to funnel carbon from simple sugars into the desired product. researchgate.net Future research could focus on designing and implementing novel microbial pathways for the de novo biosynthesis of this compound or for its production from readily available precursors. This involves identifying novel enzymes, optimizing existing metabolic networks, and overcoming challenges like substrate toxicity and feedback inhibition to achieve high yields and productivity. nih.govresearchgate.net

Deeper Structural and Mechanistic Investigations of Related Enzymes

A fundamental understanding of the enzymes that metabolize nicotinic acid derivatives is crucial for both biocatalyst design and drug development. A key enzyme in the bacterial degradation of nicotinic acid is 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent enzyme that catalyzes the unique decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (B106003). nih.govresearchgate.net

Extensive research, including kinetic analyses and X-ray crystallography, has provided significant insights into NicC's mechanism. researchgate.netnih.govnih.gov Studies on NicC from Bordetella bronchiseptica and Pseudomonas putida have identified critical amino acid residues, such as His47 and Tyr215, that are vital for substrate binding and catalysis. nih.govnih.gov The crystal structure of a NicC variant has revealed details of the active site and how the substrate is positioned for the reaction. nih.govnih.gov These investigations have shown that the enzyme stabilizes the ionized form of the substrate, facilitating the complex hydroxylation and decarboxylation reaction. nih.gov

Future research should aim for even deeper mechanistic understanding. This includes capturing additional catalytic intermediates to create a more complete "movie" of the enzyme in action, similar to what has been achieved for other enzymes like 3-hydroxyanthranilate-3,4-dioxygenase (HAO), which is involved in NAD biosynthesis from tryptophan. utsa.edu Investigating the enzymes that could potentially act on this compound, either by modifying known nicotinic acid-metabolizing enzymes or by discovering new ones, will be essential for harnessing its full potential.

Development of Targeted Analogs for Specific Biological Activities and Biochemical Pathways

The development of analogs of this compound designed for specific biological targets represents a major future research direction. This strategy involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.